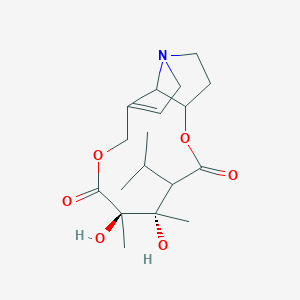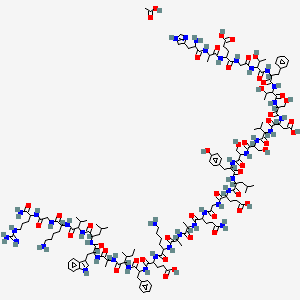
Trichodesmin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds produced by plants as a defense mechanism against herbivores. Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties. Trichodesmine is found in various plant species, particularly in the Boraginaceae and Asteraceae families .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichodesmine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core structure through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of trichodesmine is less common due to its toxic nature. extraction from natural sources, such as plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using techniques like liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Trichodesmine undergoes various chemical reactions, including:
Oxidation: Trichodesmine can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert trichodesmine into less toxic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom in the pyrrolizidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids .
Applications De Recherche Scientifique
Trichodesmine has several scientific research applications:
Mécanisme D'action
Trichodesmine exerts its effects primarily through the formation of reactive metabolites in the liver. These metabolites can bind to cellular macromolecules, leading to cellular damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which can result in mutations and carcinogenesis .
Comparaison Avec Des Composés Similaires
Trichodesmine is compared with other pyrrolizidine alkaloids such as:
- Senecionine
- Lycopsamine
- Heliotrine
- Monocrotaline
Uniqueness
Trichodesmine is unique due to its specific structure and the types of reactions it undergoes. It has a distinct pattern of toxicity and reactivity compared to other pyrrolizidine alkaloids .
Propriétés
Formule moléculaire |
C18H27NO6 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12?,13?,14?,17-,18-/m0/s1 |
Clé InChI |
SOODLZHDDSGRKL-FGQRLDKASA-N |
SMILES isomérique |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |
SMILES canonique |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14796288.png)

![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)

![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)

![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)

![21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)

